2-amino-4-(2,3-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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Overview
Description
2-amino-4-(2,3-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyranoquinoline core, a dichlorophenyl group, and an amino group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-amino-4-(2,3-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves multi-step reactions. One common synthetic route includes the reaction of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation . This method is efficient and yields the desired compound with high purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for cost-effectiveness and scalability.
Chemical Reactions Analysis
2-amino-4-(2,3-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The amino and dichlorophenyl groups can participate in substitution reactions, leading to the formation of derivatives with different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-4-(2,3-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential in biological assays, particularly in inhibiting certain enzymes and receptors.
Industry: It may be used in the development of new materials and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(2,3-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit tyrosine kinase receptors like EGFR and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these receptors, blocking their activity and thereby exerting its antitumor effects.
Comparison with Similar Compounds
Similar compounds to 2-amino-4-(2,3-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile include other pyranoquinoline derivatives and halogenated amino compounds. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:
2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile: This compound has a methoxy group instead of a methyl group and a benzochromene core.
Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles: These compounds have different halogen substituents and may exhibit varied biological activities
Properties
Molecular Formula |
C20H13Cl2N3O2 |
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Molecular Weight |
398.2 g/mol |
IUPAC Name |
2-amino-4-(2,3-dichlorophenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H13Cl2N3O2/c1-25-14-8-3-2-5-10(14)18-16(20(25)26)15(12(9-23)19(24)27-18)11-6-4-7-13(21)17(11)22/h2-8,15H,24H2,1H3 |
InChI Key |
UDZBZIFGQSDJIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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